8-Amino-1,4-dihydronaphthalene-1-carboxylic acid
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Overview
Description
8-Amino-1,4-dihydronaphthalene-1-carboxylic acid is a chemical compound known for its unique structure and properties. It contains a naphthalene ring system with an amino group at the 8th position and a carboxylic acid group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,4-dihydronaphthalene-1-carboxylic acid typically involves the reduction of a naphthalene derivative followed by the introduction of an amino group. One common method involves the reduction of 1,4-dihydronaphthalene-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions. The resulting intermediate is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amino group at the 8th position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the naphthalene ring or the functional groups attached to it.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of amides, esters, and other derivatives .
Scientific Research Applications
8-Amino-1,4-dihydronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Amino-1,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-naphthoic acid
- 2-Amino-3-naphthoic acid
- 4-Amino-1-naphthoic acid
Uniqueness
8-Amino-1,4-dihydronaphthalene-1-carboxylic acid is unique due to its specific substitution pattern on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity .
Properties
CAS No. |
92287-96-2 |
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Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
8-amino-1,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-2,4-6,8H,3,12H2,(H,13,14) |
InChI Key |
YZHRCXFUBHMBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=C1C=CC=C2N)C(=O)O |
Origin of Product |
United States |
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